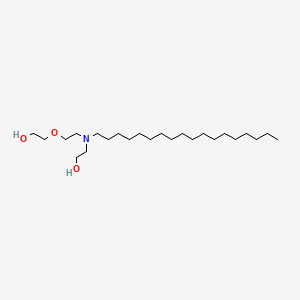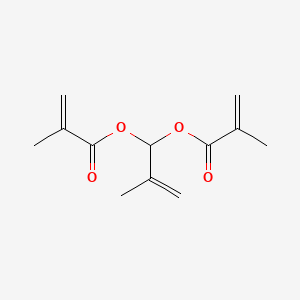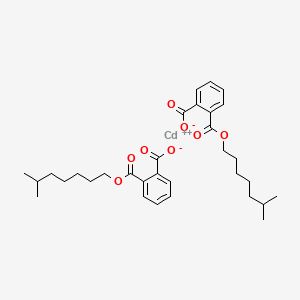
cadmium(2+);2-(6-methylheptoxycarbonyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cadmium(2+);2-(6-methylheptoxycarbonyl)benzoate is a chemical compound with the molecular formula C32H42CdO8. It is also known as cadmium isooctyl phthalate (1:2:2). This compound is a coordination complex where cadmium is coordinated with 2-(6-methylheptoxycarbonyl)benzoate ligands. Cadmium compounds are known for their applications in various industrial processes, but they also pose significant environmental and health risks due to their toxicity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cadmium(2+);2-(6-methylheptoxycarbonyl)benzoate typically involves the reaction of cadmium salts with 2-(6-methylheptoxycarbonyl)benzoic acid. The reaction is carried out in an organic solvent under controlled temperature and pH conditions to ensure the formation of the desired coordination complex.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using cadmium nitrate or cadmium chloride as the cadmium source. The 2-(6-methylheptoxycarbonyl)benzoic acid is added in stoichiometric amounts, and the reaction mixture is stirred and heated to facilitate the formation of the complex. The product is then purified through crystallization or other separation techniques.
Chemical Reactions Analysis
Types of Reactions
Cadmium(2+);2-(6-methylheptoxycarbonyl)benzoate can undergo various chemical reactions, including:
Oxidation: The cadmium center can be oxidized, although this is less common due to the stability of the cadmium(II) oxidation state.
Reduction: Reduction reactions can occur, especially in the presence of strong reducing agents.
Substitution: Ligand substitution reactions are common, where the 2-(6-methylheptoxycarbonyl)benzoate ligands can be replaced by other ligands.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Ligands such as phosphines, amines, or other carboxylates can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of cadmium oxide, while substitution reactions can yield new cadmium complexes with different ligands.
Scientific Research Applications
Cadmium(2+);2-(6-methylheptoxycarbonyl)benzoate has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other cadmium complexes and materials.
Biology: Studied for its interactions with biological molecules and potential toxicological effects.
Medicine: Investigated for its potential use in drug delivery systems, although its toxicity limits its applications.
Industry: Utilized in the production of pigments, coatings, and as a stabilizer in plastics.
Mechanism of Action
The mechanism of action of cadmium(2+);2-(6-methylheptoxycarbonyl)benzoate involves its interaction with cellular components. Cadmium ions can disrupt calcium homeostasis by mimicking calcium ions and interfering with calcium channels and pumps. This disruption can lead to oxidative stress, activation of signaling pathways such as Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB), and epigenetic modifications. These effects contribute to the compound’s toxicity and potential carcinogenicity .
Comparison with Similar Compounds
Similar Compounds
Cadmium acetate: Another cadmium coordination complex with acetate ligands.
Cadmium chloride: A simple cadmium salt with chloride ligands.
Cadmium sulfate: A cadmium salt with sulfate ligands.
Uniqueness
Cadmium(2+);2-(6-methylheptoxycarbonyl)benzoate is unique due to its specific ligand structure, which imparts distinct chemical properties and reactivity compared to other cadmium compounds. The presence of the 2-(6-methylheptoxycarbonyl)benzoate ligands can influence the compound’s solubility, stability, and interactions with other molecules.
Properties
CAS No. |
94247-16-2 |
|---|---|
Molecular Formula |
C32H42CdO8 |
Molecular Weight |
667.1 g/mol |
IUPAC Name |
cadmium(2+);2-(6-methylheptoxycarbonyl)benzoate |
InChI |
InChI=1S/2C16H22O4.Cd/c2*1-12(2)8-4-3-7-11-20-16(19)14-10-6-5-9-13(14)15(17)18;/h2*5-6,9-10,12H,3-4,7-8,11H2,1-2H3,(H,17,18);/q;;+2/p-2 |
InChI Key |
ZWJBHTNSSIAHIH-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)CCCCCOC(=O)C1=CC=CC=C1C(=O)[O-].CC(C)CCCCCOC(=O)C1=CC=CC=C1C(=O)[O-].[Cd+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


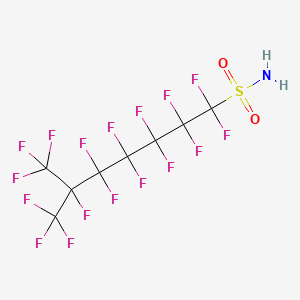
![15H-cyclopenta[a]phenanthrene](/img/structure/B12651818.png)
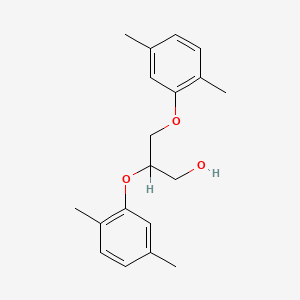
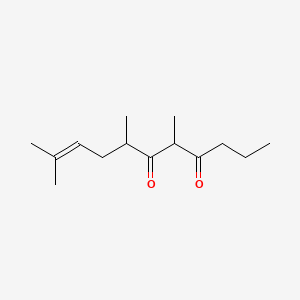
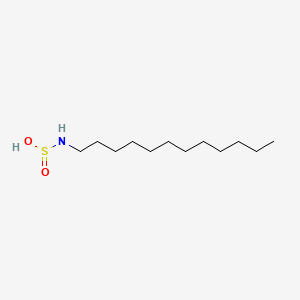
![2-Methyl-1-[2-(2-nitrophenyl)-2-oxoethyl]pyridin-1-ium bromide](/img/structure/B12651838.png)
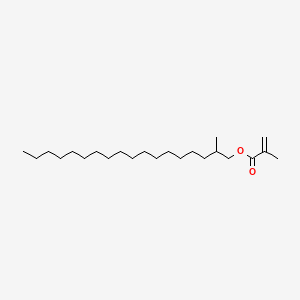
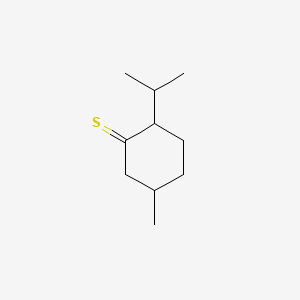
![2-[2-(2-Ethoxyethoxy)ethoxy]ethyl acetate](/img/structure/B12651862.png)

